molecular formula C4H8F2N2 B13269520 3-(Difluoromethyl)cyclopropane-1,2-diamine

3-(Difluoromethyl)cyclopropane-1,2-diamine

Cat. No.: B13269520
M. Wt: 122.12 g/mol
InChI Key: ZDKZNBXXAZCBCT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclopropane-1,2-diamine is a chemical compound characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)cyclopropane-1,2-diamine can be achieved through several methods. One notable method involves the use of difluoromethyl diazomethane and a rhodium(II) catalyst. This catalytic, one-step synthesis is efficient and concise, making it an attractive option for producing difluoromethyl-substituted cyclopropanes . The reaction conditions typically involve the preparation of difluoromethyl diazomethane in continuous-flow, followed by its reaction with styrene in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of catalytic processes and continuous-flow techniques, as described in the synthetic routes, can be adapted for large-scale production. The development of efficient and scalable methods remains a focus for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclopropane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a range of substituted cyclopropane compounds.

Scientific Research Applications

3-(Difluoromethyl)cyclopropane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclopropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it a potent modulator of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl cyclopropane-1,2-diamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    Cyclopropane-1,2-diamine: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness

3-(Difluoromethyl)cyclopropane-1,2-diamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s polarity and hydrogen bond-donating ability, making it a valuable tool in various scientific applications .

Properties

Molecular Formula

C4H8F2N2

Molecular Weight

122.12 g/mol

IUPAC Name

3-(difluoromethyl)cyclopropane-1,2-diamine

InChI

InChI=1S/C4H8F2N2/c5-4(6)1-2(7)3(1)8/h1-4H,7-8H2

InChI Key

ZDKZNBXXAZCBCT-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1N)N)C(F)F

Origin of Product

United States

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